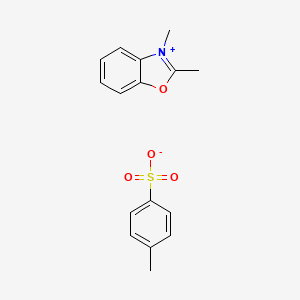

2,3-Dimethylbenzoxazolium tosylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dimethylbenzoxazolium tosylate is a chemical compound with the molecular formula C16H17NO4S and a molecular weight of 319.37 g/mol. It is primarily used as a building block in the synthesis of syryl or carbocyanine dyes. These dyes are significant in various scientific and industrial applications due to their fluorescent properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylbenzoxazolium tosylate typically involves the reaction of 2,3-dimethylbenzoxazole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate group. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dimethylbenzoxazolium tosylate undergoes various chemical reactions, including:

Substitution Reactions: The tosylate group can be substituted by nucleophiles such as halides, azides, or thiolates.

Elimination Reactions: Under basic conditions, the tosylate group can be eliminated to form alkenes.

Common Reagents and Conditions:

Nucleophiles: Sodium azide, sodium bromide, and thiolates are commonly used nucleophiles.

Bases: Triethylamine and pyridine are often used to facilitate substitution and elimination reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as alkyl halides, azides, or thiolates are formed.

Elimination Products: Alkenes are the primary products of elimination reactions.

Applications De Recherche Scientifique

2,3-Dimethylbenzoxazolium tosylate has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of fluorescent dyes, which are essential in various analytical techniques.

Biology: The fluorescent properties of the dyes synthesized from this compound make it valuable in imaging and diagnostic applications.

Medicine: The compound’s derivatives are explored for their potential use in photodynamic therapy and as biomarkers.

Industry: It is used in the production of materials that require specific fluorescent properties, such as optical brighteners and sensors.

Mécanisme D'action

The mechanism of action of 2,3-dimethylbenzoxazolium tosylate involves its ability to act as a leaving group in substitution and elimination reactions . The tosylate group is a good leaving group due to its stability and ability to delocalize negative charge. This property facilitates the formation of various products through nucleophilic substitution and elimination pathways .

Comparaison Avec Des Composés Similaires

2,3-Dimethylbenzoxazolium Methosulfate: Similar in structure but uses methosulfate as the counterion.

2,3-Dimethylbenzoxazolium Perchlorate: Uses perchlorate as the counterion and has different solubility and stability properties.

Uniqueness: 2,3-Dimethylbenzoxazolium tosylate is unique due to its tosylate group, which provides superior leaving group properties compared to methosulfate and perchlorate. This makes it more efficient in substitution and elimination reactions, leading to higher yields and more diverse product formation .

Activité Biologique

2,3-Dimethylbenzoxazolium tosylate is a compound that has garnered attention in the field of organic chemistry due to its potential biological activity and applications. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies. The focus will be on its role as a mediator in oxidation reactions and its interactions with biological systems.

Structure and Composition

This compound is an iminium salt characterized by the following properties:

- Molecular Formula : C11H12N2O3S

- Molecular Weight : 252.29 g/mol

- CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Benzoxazole : The benzoxazole backbone is synthesized through the condensation of o-phenylenediamine with a suitable aldehyde.

- Methylation : The dimethylation process can be achieved using methyl tosylate as a methylating agent.

- Tosylation : The final step involves the tosylation of the dimethylbenzoxazole to yield this compound.

The biological activity of this compound primarily stems from its role as an oxidizing agent. It acts as a mediator in oxidation reactions, particularly in the oxidation of thioanisole to sulfoxides using hydrogen peroxide as an oxidant. The proposed mechanism involves the formation of an iminium ion that facilitates electron transfer during the reaction process .

Case Studies and Research Findings

Comparison of Oxidation Mediators

| Mediator | Conversion Rate (%) | Reaction Conditions |

|---|---|---|

| This compound | Up to 70% | 400°C with H₂O₂ |

| 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate | Nearly complete | Equimolar at 25°C |

| N-Methyl-3,4-dihydroisoquinolinium tetrafluoroborate | Varies | Specific conditions not detailed |

Key Findings from Research Studies

- Study on Thioanisole Oxidation : Demonstrated that benzoxazolium salts are effective mediators for oxidation reactions.

- Potential Biological Activity : Suggests that these compounds may influence enzyme activity and could be explored further for therapeutic applications.

Propriétés

IUPAC Name |

2,3-dimethyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NO.C7H8O3S/c1-7-10(2)8-5-3-4-6-9(8)11-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJPBIYHSMRHL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=CC=CC=C2O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.